1-[[1-(4-Methylphenyl)-4,5,6,7-tetrahydroindazole-3-carbonyl]amino]cyclopropane-1-carboxylic acid
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Overview
Description
1-[[1-(4-Methylphenyl)-4,5,6,7-tetrahydroindazole-3-carbonyl]amino]cyclopropane-1-carboxylic acid is a complex organic compound that features a cyclopropane ring, an indazole moiety, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[1-(4-Methylphenyl)-4,5,6,7-tetrahydroindazole-3-carbonyl]amino]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indazole ring, the introduction of the cyclopropane ring, and the final coupling to form the target compound. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[[1-(4-Methylphenyl)-4,5,6,7-tetrahydroindazole-3-carbonyl]amino]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the indazole ring or the cyclopropane ring.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring or the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[[1-(4-Methylphenyl)-4,5,6,7-tetrahydroindazole-3-carbonyl]amino]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The indazole moiety may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan or serotonin, share structural similarities with the indazole ring.
Cyclopropane Derivatives: Compounds like cyclopropanecarboxylic acid or cyclopropylamine have similar cyclopropane rings.
Uniqueness: 1-[[1-(4-Methylphenyl)-4,5,6,7-tetrahydroindazole-3-carbonyl]amino]cyclopropane-1-carboxylic acid is unique due to the combination of the indazole ring and the cyclopropane ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
1-[[1-(4-methylphenyl)-4,5,6,7-tetrahydroindazole-3-carbonyl]amino]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-12-6-8-13(9-7-12)22-15-5-3-2-4-14(15)16(21-22)17(23)20-19(10-11-19)18(24)25/h6-9H,2-5,10-11H2,1H3,(H,20,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZHULUGKDATGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(CCCC3)C(=N2)C(=O)NC4(CC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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